molecular formula C14H9Cl2N3 B14397845 4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine CAS No. 89508-73-6

4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine

Cat. No.: B14397845
CAS No.: 89508-73-6
M. Wt: 290.1 g/mol
InChI Key: YZKOVFXKSFJDRX-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrole rings Pyrimidine is a six-membered ring with two nitrogen atoms at positions 1 and 3, while pyrrole is a five-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-(1H-pyrrol-1-yl)phenylamine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The pyrimidine ring can interact with nucleic acids, while the pyrrole ring can form hydrogen bonds with proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both pyrimidine and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

CAS No.

89508-73-6

Molecular Formula

C14H9Cl2N3

Molecular Weight

290.1 g/mol

IUPAC Name

4,6-dichloro-2-(4-pyrrol-1-ylphenyl)pyrimidine

InChI

InChI=1S/C14H9Cl2N3/c15-12-9-13(16)18-14(17-12)10-3-5-11(6-4-10)19-7-1-2-8-19/h1-9H

InChI Key

YZKOVFXKSFJDRX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl

Origin of Product

United States

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